molecular formula C6H12BN B14583038 1-Aza-4-borabicyclo[2.2.2]octane CAS No. 61071-51-0

1-Aza-4-borabicyclo[2.2.2]octane

Cat. No.: B14583038
CAS No.: 61071-51-0
M. Wt: 108.98 g/mol
InChI Key: FBKFOCDINHNSMT-UHFFFAOYSA-N
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Description

1-Aza-4-borabicyclo[2.2.2]octane is a unique heterocyclic compound characterized by its bicyclic structure containing both nitrogen and boron atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aza-4-borabicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the reaction of 1,4-diazabicyclo[2.2.2]octane with boron-containing reagents under controlled conditions . The reaction typically requires an inert atmosphere and specific solvents to ensure the stability of the intermediate compounds.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-Aza-4-borabicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various boron-nitrogen compounds, which can be further utilized in organic synthesis and materials science .

Scientific Research Applications

1-Aza-4-borabicyclo[2.2.2]octane has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to form stable complexes with various biomolecules.

    Industry: It is used in the development of advanced materials, including catalysts and sensors

Mechanism of Action

The mechanism by which 1-aza-4-borabicyclo[2.2.2]octane exerts its effects involves its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with various ligands, while the nitrogen atom can participate in hydrogen bonding and other interactions. These properties enable the compound to act as a versatile reagent in organic synthesis and as a potential therapeutic agent .

Comparison with Similar Compounds

Uniqueness: 1-Aza-4-borabicyclo[2.2.2]octane stands out due to the presence of both boron and nitrogen atoms in its structure, which imparts unique chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile reagents .

Properties

CAS No.

61071-51-0

Molecular Formula

C6H12BN

Molecular Weight

108.98 g/mol

IUPAC Name

1-aza-4-borabicyclo[2.2.2]octane

InChI

InChI=1S/C6H12BN/c1-4-8-5-2-7(1)3-6-8/h1-6H2

InChI Key

FBKFOCDINHNSMT-UHFFFAOYSA-N

Canonical SMILES

B12CCN(CC1)CC2

Origin of Product

United States

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